7-[(pyridin-2-yl)methoxy]quinoline
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Description
Quinoline is a ubiquitous heterocyclic aromatic compound with potential applications in industrial and medicinal fields . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The compound “7-[(pyridin-2-yl)methoxy]quinoline” is a derivative of quinoline, where a pyridin-2-ylmethoxy group is attached at the 7th position of the quinoline structure.
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with a pyridin-2-ylmethoxy group attached at the 7th position. The molecular formula of quinoline is C9H7N , and considering the additional pyridin-2-ylmethoxy group, the molecular formula of “this compound” would be C14H10N2 .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. For instance, they can undergo nucleophilic and electrophilic substitution reactions . The specific chemical reactions that “this compound” can undergo would depend on the reaction conditions and the reagents used.Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis activities .
Mode of Action
Quinoline and its derivatives are known to undergo nucleophilic and electrophilic substitution reactions . The increased lipophilic properties of substituents on the C-7 and C-8 quinoline ring have been shown to increase COX-2 inhibitory potency and selectivity .
Properties
IUPAC Name |
7-(pyridin-2-ylmethoxy)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-2-8-16-13(5-1)11-18-14-7-6-12-4-3-9-17-15(12)10-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHVEODWQWZKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC3=C(C=CC=N3)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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